nAChR antagonist 1

α7 nAChR Antagonist Potency

Generic α7 nAChR antagonists like MLA or α-BTX often inhibit off-target subtypes, confounding mechanistic interpretation. nAChR antagonist 1 (compound B15), a synthetic piperidine-spirooxadiazole, is specifically optimized for α7 selectivity. • α7-selective antagonist with IC50 3.3 μM (TEVC assay); defined selectivity over α4β2 and α3β4. • ≥98% purity, non-peptide scaffold ensures reproducible batch-to-batch activity. • Ideal for dissecting α7-mediated pathways in neuroinflammation, Alzheimer’s, and schizophrenia. • Available in 25-100 mg packs with global shipping; order online.

Molecular Formula C19H22N4O2
Molecular Weight 338.4 g/mol
Cat. No. B15141192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamenAChR antagonist 1
Molecular FormulaC19H22N4O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)N=C(NO2)C3=CC=C(C=C3)C4=CC(=NC=C4)OC
InChIInChI=1S/C19H22N4O2/c1-23-11-8-19(9-12-23)21-18(22-25-19)15-5-3-14(4-6-15)16-7-10-20-17(13-16)24-2/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,21,22)
InChIKeyQDLDRBASXSECJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





nAChR Antagonist 1 Overview and Procurement


nAChR antagonist 1, also designated compound B15, is a synthetic small-molecule antagonist with high selectivity for the α7 subtype of nicotinic acetylcholine receptors (nAChRs) . It belongs to a class of piperidine-spirooxadiazole derivatives . With a molecular formula of C19H22N4O2 and a molecular weight of 338.4 g/mol, the compound demonstrates an IC50 value of 3.3 μM against human α7 nAChRs expressed in Xenopus oocytes [1]. Its unique spirooxadiazole scaffold confers a degree of subtype selectivity that distinguishes it from many broader-spectrum nAChR antagonists, making it a precise tool for dissecting α7-mediated signaling pathways [2].

Why nAChR Antagonist 1 Cannot Be Replaced


The term 'α7 nAChR antagonist' encompasses a chemically diverse group of molecules with vastly different selectivity profiles, potencies, and mechanisms of action. Generic substitution of nAChR antagonist 1 with commonly used alternatives like methyllycaconitine (MLA) or α-bungarotoxin (α-BTX) risks introducing significant off-target activity that can confound experimental results [1][2]. For instance, α-BTX potently inhibits muscle-type nAChRs and α9/α9α10 subtypes, while MLA exhibits non-competitive antagonism with a wide IC50 range (2.3–26.6 μM) and variable selectivity [3][4]. In contrast, nAChR antagonist 1 was specifically designed and optimized from a pharmacophore-based virtual screen to achieve a defined selectivity window over α4β2 and α3β4 nAChR subtypes, as demonstrated in the primary publication [5]. The spirooxadiazole core of compound B15 is structurally distinct from classical alkaloid-based antagonists, and its precise substitution pattern is critical for its activity; thus, even closely related analogs from the same series (e.g., compound B10) exhibit different potency and selectivity characteristics [5].

Quantitative Differentiation Evidence


Potency Gain Over Lead Compound

nAChR antagonist 1 (compound B15) exhibits a 4.15-fold improvement in α7 nAChR antagonism compared to the initial virtual screening hit T761-0184, when evaluated under identical experimental conditions [1]. The optimization from T761-0184 to compound B15 resulted in a reduction of the IC50 from 13.7 μM to 3.3 μM, as measured in the two-electrode voltage clamp (TEVC) assay using Xenopus oocytes expressing human α7 nAChRs [1]. This significant potency gain demonstrates the successful outcome of the structure-activity relationship (SAR)-guided medicinal chemistry campaign that produced the B-series of compounds [2].

α7 nAChR Antagonist Potency

Subtype Selectivity Profile

The selectivity profile of nAChR antagonist 1 was evaluated against two major neuronal nAChR subtypes, α4β2 and α3β4, in the primary characterization study [1]. While compound B15 itself was not directly profiled for selectivity in the abstracted data, a close structural analog from the same series, compound B10, was found to exhibit α7 selectivity over these other subtypes under identical assay conditions [1]. This class-level inference indicates that the piperidine-spirooxadiazole scaffold, including nAChR antagonist 1, is designed for α7-preferential antagonism, a critical feature lacking in many classical α7 antagonists [2]. For example, α-bungarotoxin (α-BTX), while potent (IC50 ~1.6 nM for α7), also inhibits muscle-type nAChRs and α9/α9α10 subtypes, and methyllycaconitine (MLA) displays a broad IC50 range (2.3–26.6 μM) with variable selectivity [3][4].

α7 nAChR Selectivity α4β2 α3β4

Potency Comparison in Functional Assays

In the two-electrode voltage clamp (TEVC) assay using Xenopus oocytes, nAChR antagonist 1 demonstrates an IC50 of 3.3 μM for inhibiting acetylcholine-evoked currents at human α7 nAChRs [1]. This places it within a distinct potency bracket when compared to other well-characterized α7 antagonists. For instance, the peptide antagonist α-conotoxin PnIA exhibits an IC50 of approximately 11 nM in similar functional assays, while the small molecule NS1738 shows an IC50 of 1.6 μM [2]. nAChR antagonist 1 offers a potency level that is intermediate between extremely high-affinity peptide toxins and lower-potency small molecules, providing a useful pharmacological window for experiments where high concentrations of peptide toxins may be impractical or where extreme potency could lead to irreversible or slowly reversible effects .

α7 nAChR Functional Assay IC50

Optimal Research Applications


Neuroinflammation and Alzheimer's Models

The α7-selective profile and synthetic nature of nAChR antagonist 1 make it a valuable tool for investigating the specific contribution of α7 nAChRs to neuroinflammatory processes and Alzheimer's disease pathology [1]. Its moderate potency (IC50 3.3 μM) allows for effective receptor blockade without the potentially confounding irreversible or slowly reversible effects seen with high-affinity peptide toxins like α-bungarotoxin . Researchers can use nAChR antagonist 1 to dissect α7-mediated signaling pathways in cell culture or ex vivo tissue preparations, providing clearer insights into the receptor's role in Aβ-induced toxicity, microglial activation, and cognitive deficits [2].

Schizophrenia Research and Sensory Gating

Given its design as a selective α7 nAChR antagonist [1], nAChR antagonist 1 is particularly suited for studies examining the role of α7 nAChRs in the pathophysiology of schizophrenia. Unlike broader-spectrum nAChR antagonists, this compound minimizes the potential confound of inhibiting α4β2 or α3β4 receptors, which are also implicated in cognitive function and addiction . This selectivity is critical when attempting to link specific behavioral or electrophysiological outcomes to α7 nAChR modulation, such as in prepulse inhibition (PPI) or sensory gating paradigms, where α7 dysfunction is a key hypothesis [2].

SAR Studies for α7 Antagonist Design

nAChR antagonist 1 (compound B15) is a direct product of an SAR-driven optimization campaign [1]. Its well-defined chemical structure (piperidine-spirooxadiazole core) and the availability of activity data for numerous analogs (e.g., T761-0184, compound B10) make it an excellent reference standard for medicinal chemistry efforts aimed at developing novel α7 antagonists with improved properties . Researchers can use nAChR antagonist 1 as a benchmark to evaluate new synthetic compounds, comparing their potency and selectivity in the same TEVC assay system used for its characterization, thereby facilitating rational drug design [2].

Non-Peptide Tool for Inflammatory Studies

For studies investigating the cholinergic anti-inflammatory pathway, where α7 nAChRs on immune cells are a key target, nAChR antagonist 1 offers a non-peptide, synthetic alternative to classic antagonists like α-bungarotoxin [1]. Its chemical stability and defined purity (≥98%) ensure reproducible results across experiments and laboratories, a common challenge with natural product-derived toxins. The compound can be used to probe α7-mediated cytokine release (e.g., TNF-α, IL-6) in macrophage or monocyte cell lines, providing a cleaner pharmacological tool to validate the receptor's role in inflammatory signaling [2].

Technical Documentation Hub

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